molecular formula C10H9Cl2N3O2 B14262419 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine CAS No. 137484-69-6

2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine

Cat. No.: B14262419
CAS No.: 137484-69-6
M. Wt: 274.10 g/mol
InChI Key: LYQBINDWMTYELV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a furan ring attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 3-(furan-2-yl)propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazines with different functional groups.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: Products include reduced triazine derivatives.

Scientific Research Applications

2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1,3,5-triazine: Lacks the furan ring and has different reactivity and applications.

    6-(Furan-2-yl)propoxy-1,3,5-triazine: Lacks the chlorine atoms and has different chemical properties.

Uniqueness

2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is unique due to the combination of the triazine core, chlorine atoms, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other triazine derivatives.

Properties

CAS No.

137484-69-6

Molecular Formula

C10H9Cl2N3O2

Molecular Weight

274.10 g/mol

IUPAC Name

2,4-dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine

InChI

InChI=1S/C10H9Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-6-2-4-7-3-1-5-16-7/h1,3,5H,2,4,6H2

InChI Key

LYQBINDWMTYELV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCOC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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